3-Phenyl-1-(pyrimidin-5-YL)urea
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Description
3-Phenyl-1-(pyrimidin-5-yl)urea (3-PP) is an important organic compound that has been used in a variety of scientific research applications, ranging from medicinal chemistry to biochemistry and physiology. It is a derivative of the pyrimidine nucleus, which is a heterocyclic aromatic compound composed of five carbon atoms and two nitrogen atoms. 3-PP is an attractive molecule for research due to its small size and relatively simple structure.
Scientific Research Applications
Anti-Cancer Applications
Researchers have synthesized novel derivatives of 3-Phenyl-1-(pyrimidin-5-yl)urea to target chronic myeloid leukemia (CML). A series of these derivatives demonstrated potent activity against the CML cell line K562, with minimal cellular toxicity. These compounds, particularly noted for their induced-apoptosis effect on CML cells, operate by significantly reducing protein phosphorylation within the PI3K/Akt signaling pathway, suggesting a promising direction for CML treatment development (Li et al., 2019).
Antitumor Activity
The antitumor potential of ureas containing the pyrimidinyl group has been explored, with several compounds showing notable cytotoxicity against various human cancer cell lines. The structural modifications, particularly incorporating a sulfide bridge between phenyl and pyrimidinyl rings, were crucial for enhancing biological activities. This insight underscores the importance of structural optimization in designing effective antitumor agents (Jin et al., 2011).
Chemical Synthesis and Structural Analysis
Studies have also focused on the chemical synthesis and structural analysis of 3-Phenyl-1-(pyrimidin-5-yl)urea derivatives. For example, research into the reaction of certain derivatives with methyl iodide provided insights into molecular stability and regioselectivity, contributing to the broader understanding of chemical properties and reactions of pyrimidinyl ureas (Jung et al., 2008).
Synthesis of Novel Derivatives
The development of new 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds and their in vitro antiproliferative screening against a panel of human cancer cell lines has revealed compounds with broad-spectrum antiproliferative activity. This indicates the potential of these derivatives as promising candidates for further cancer research and drug development (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-phenyl-3-pyrimidin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYEJOUOLFDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(pyrimidin-5-YL)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.